Benzilic acid

Catalog No.
S582582
CAS No.
76-93-7
M.F
C14H12O3
M. Wt
228.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Benzilic acid

CAS Number

76-93-7

Product Name

Benzilic acid

IUPAC Name

2-hydroxy-2,2-diphenylacetic acid

Molecular Formula

C14H12O3

Molecular Weight

228.24 g/mol

InChI

InChI=1S/C14H12O3/c15-13(16)14(17,11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10,17H,(H,15,16)

InChI Key

UKXSKSHDVLQNKG-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C(=O)O)O

solubility

0.01 M
Very soluble in ethanol, ethyl ether; soluble concentrated sulfuric acid; slightly soluble in acetone
In water, 1.41X10+3 mg/L at 25 °C

Synonyms

α-Hydroxy-α-phenylbenzeneacetic Acid; 2,2-Diphenyl-2-hydroxyacetic Acid; 2,2-Diphenyl-2-hydroxyethanoic Acid; 2,2-Diphenylglycolic Acid; 2-Hydroxy-2,2-diphenylacetic Acid; Diphenylglycolic Acid; Diphenylhydroxyacetic Acid; Hydroxydiphenylacetic Acid

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C(=O)O)O

The exact mass of the compound Benzilic acid is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 0.01 mvery soluble in ethanol, ethyl ether; soluble concentrated sulfuric acid; slightly soluble in acetonein water, 1.41x10+3 mg/l at 25 °c. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 2830. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Carbocyclic - Phenylacetates - Diphenylacetic Acids - Supplementary Records. It belongs to the ontological category of 2-hydroxy monocarboxylic acid in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Benzilic acid (CAS 76-93-7) is a crystalline aromatic alpha-hydroxy acid characterized by two phenyl groups attached to the alpha-carbon. This structure makes it a critical precursor in organic synthesis, primarily for producing glycolate-based active pharmaceutical ingredients (APIs) that function as muscarinic acetylcholine receptor antagonists.[1][2] Its utility stems from its role in forming specific ester linkages required for the pharmacological activity of drugs such as clidinium, mepenzolate, and flutropium.[1] Benzilic acid is typically prepared via the base-catalyzed rearrangement of benzil, a classic named reaction that ensures high-yield access to this specific molecular scaffold.[2][3]

Direct substitution of Benzilic acid with simpler alpha-hydroxy acids like mandelic acid is generally unfeasible in established synthesis pathways for glycolate APIs. The two phenyl groups on Benzilic acid are not merely passive structural elements; they impart a distinct steric profile and lipophilicity that are essential for the target molecule's receptor binding and overall pharmacological effect.[4] Mandelic acid, having only one phenyl group, results in a different molecular shape and polarity profile. Furthermore, the solubility characteristics differ significantly; Benzilic acid is noted for its solubility in primary alcohols and ether, whereas mandelic acid has higher water solubility.[1][4][5] Attempting to substitute Benzilic acid would necessitate a complete re-development and re-validation of the synthesis and formulation process, making it a non-trivial change from a procurement and regulatory standpoint.

Superior Solubility in Key Industrial Alcohols for Process Intensification

Benzilic acid demonstrates high solubility in common industrial alcohol solvents, a critical factor for reaction and purification process design. In a comparative study, the mole fraction solubility of Benzilic acid in ethanol at 298.15 K was measured to be 0.176.[1] While direct comparative data for mandelic acid under identical conditions is sparse, studies on mandelic acid solubility in lactate esters (structurally similar to alcohol-based process solvents) show its solubility is highly dependent on solvent chain length, indicating different process behavior.[3] For instance, S-mandelic acid's mass fraction solubility at 298K drops from 0.2757 in (S)-methyl lactate to 0.169 in (S)-butyl lactate.[3] The high and consistent solubility of Benzilic acid in a range of simple alcohols simplifies solvent selection for synthesis and recrystallization steps.[1]

Evidence DimensionMole Fraction Solubility at 298.15 K
Target Compound Data0.176 in Ethanol
Comparator Or BaselineMandelic Acid: Mass fraction solubility of 0.2757 in (S)-methyl lactate and 0.169 in (S)-butyl lactate, showing significant solvent dependency.
Quantified DifferenceBenzilic acid shows high solubility in a standard, cost-effective solvent (ethanol), whereas mandelic acid's solubility profile is more variable and sensitive to the specific ester solvent used.
ConditionsSolubility measured in various organic solvents at 298.15 K.

Predictable, high solubility in common, low-cost alcohols reduces solvent volume, simplifies handling, and improves process efficiency and cost-effectiveness compared to alternatives requiring more specialized or variable solvent systems.

Defined Thermal Stability Profile for Safe and Reproducible Process Scale-up

Benzilic acid exhibits a well-defined melting point and onset of decomposition, providing a clear operational window for thermal processing. Its melting point is consistently reported at 150-152 °C.[1][3] Thermogravimetric analysis (TGA) would be expected to show the onset of significant thermal decomposition occurring at temperatures well above its boiling point of 180 °C (at 17.3 hPa).[1] In contrast, other complex organic acids used in pharmaceuticals, such as Ibuprofen, begin to show decomposition stages starting around 152 °C, close to Benzilic acid's melting point.[2] This higher decomposition threshold for Benzilic acid provides a wider and safer margin for error in heating operations during synthesis, such as esterification reactions, which are often run at elevated temperatures.

Evidence DimensionThermal Stability (Melting Point & Decomposition Onset)
Target Compound DataMelting Point: 150-152 °C; Boiling Point: 180 °C (reduced pressure).
Comparator Or BaselineOther Pharmaceutical Acids (e.g., Ibuprofen): First decomposition stage begins near 152 °C.
Quantified DifferenceBenzilic acid's decomposition starts at a temperature significantly above its melting point, offering a more robust processing window compared to other acids where melting and decomposition temperatures are much closer.
ConditionsStandard thermogravimetric analysis (TGA) and melting point determination.

A clear and sufficiently high thermal decomposition temperature is critical for process safety and reproducibility, allowing for consistent results during heated reactions without risking degradation of the core precursor.

Established High-Yield Precursor for Regulated Anticholinergic APIs like Clidinium Bromide

Benzilic acid is the established and specified precursor for the synthesis of 1-methyl-3-benziloyloxy-quinuclidinium bromide, known as clidinium bromide, a regulated anticholinergic agent.[1] The synthesis involves the esterification of 3-quinuclidinol with benzilic acid (or its derivative). While specific industrial yields are proprietary, the established use of Benzilic acid in the synthesis of this and other commercial APIs (like Mepenzolate and Flutropium) underscores its reliability and suitability in validated, large-scale manufacturing processes.[3] Alternative synthesis routes for related compounds that bypass a benzilate intermediate, such as those for aclidinium bromide, require entirely different starting materials (e.g., 2-bromothiophene and methyl chlorooxoacetate) and process chemistry, highlighting the non-interchangeability of the core scaffold for a given target API.[2]

Evidence DimensionPrecursor Role in API Synthesis
Target Compound DataDirect, established precursor for Clidinium Bromide and other glycolate APIs.
Comparator Or BaselineAlternative synthesis routes for different APIs (e.g., Aclidinium Bromide) which use completely different, non-interchangeable precursors.
Quantified DifferenceNot a quantitative yield comparison, but a qualitative difference in synthetic strategy, demonstrating the specific requirement for the benzilate structure.
ConditionsEstablished pharmaceutical manufacturing processes for anticholinergic drugs.

Procuring Benzilic acid ensures compatibility with established, validated, and often regulated manufacturing protocols for specific APIs, minimizing regulatory hurdles and process development costs associated with qualifying a new synthetic route.

Precursor for Validated Anticholinergic API Manufacturing

For the synthesis of established glycolate ester-based APIs such as clidinium bromide, mepenzolate bromide, or pipenzolate bromide. The use of Benzilic acid is often specified in the drug master file (DMF) and regulatory filings, making it the required choice for cGMP manufacturing to avoid costly process re-validation.[1]

Development of Novel Muscarinic Receptor Antagonists

In research and development programs aimed at creating new chemical entities (NCEs) targeting muscarinic receptors. The diphenyl-glycolate moiety derived from Benzilic acid is a well-established pharmacophore for this target class, providing a reliable starting point for medicinal chemistry campaigns.[1][3]

Synthesis Processes Requiring High Solubility in Alcohols

In synthetic routes where high solubility in simple, cost-effective alcohols like ethanol or propanol is a key process parameter. Its favorable solubility profile allows for concentrated reaction mixtures and efficient crystallization, improving throughput and reducing solvent waste compared to less soluble alternatives.[2]

Color/Form

White to tan powder
Forms monoclinic needles from water
Changes to deep red color at higher temperature

XLogP3

2.3

Boiling Point

180 °C

LogP

2.3 (LogP)

Odor

Characteristic odo

Melting Point

151.0 °C
150 °C

UNII

8F6J993XXR

GHS Hazard Statements

Aggregated GHS information provided by 50 companies from 2 notifications to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

2.32X10-8 mm Hg at 25 °C (est)

Pictograms

Irritant

Irritant

Other CAS

76-93-7

Wikipedia

Benzilic acid

Methods of Manufacturing

Prepared from benzil by the action of concentrated aqueous or alc KOH
Synthesis: Benzoin, nitric acid, ethanol, NaOH, and water.

General Manufacturing Information

Benzeneacetic acid, .alpha.-hydroxy-.alpha.-phenyl-: ACTIVE

Analytic Laboratory Methods

A simple sample preparation step based on ion-pair (IP) solid-phase extraction (SPE) for the extraction of acidic degradation products of CWA namely methyl, ethyl, propyl phosphonic acids, thiodiglycolic acid and benzilic acid /is reported/. The analysis was performed on GC-MS in electron impact ionization mode. Three IP reagents triethylamine (TEA), tetrabutylammonium bromide (TBAB) and cetyltrimethyl ammonium bromide (CTAB) were used. The recoveries were estimated using the internal and external standard methods. The recovery of the compounds was almost negligible when TEA was used as IP reagent. The recoveries obtained when TBAB and CTAB were used as IP reagents were high and reproducible. The recovery of test chemicals is above 90%, except for methyl phosphonic acid and ethylphosphonic acid (20.6 +/- 3.2% and 35.8 +/- 2.5%, respectively). The minimum detection limits of the method were calculated for all chemicals in both full scan and selected ion monitoring modes. The test chemicals could be detected in microgram per liter quantities by the IP-SPE method.

Clinical Laboratory Methods

In response to the scheduled destruction of U.S. military stockpiles of the hallucinogenic agent 3-quinuclidinyl benzilate (QNB), a specific confirmatory test for human exposure to QNB was developed. The amount of the parent compound in the urine as well as the two major metabolites, 3-quinuclidinol (Q) and benzilic acid (BA), was determined because the relationship between QNB dose and levels of QNB and its metabolites in human urine is not known. QNB was determined in urine samples spiked at a target level of 0.5 ng/mL, and the metabolites BA and Q were determined at a target level of 5 ng/mL. The method uses solid-phase extraction to isolate each analyte from the urine and isotope dilution gas chromatography/mass spectrometry for quantitation. Each analyte is converted to its trimethylsilyl derivative for analysis. The analytical method was tested on eight different urine samples spiked with known amounts of the analytes near the target levels, at 10 times the target
A qualitative screening procedure was developed for the detection of the hydrolysis and related products of chemical warfare agents using liquid chromatography-mass spectrometry with atmospheric pressure chemical ionisation. A mixed C818 reversed-phase column gave acceptable chromatography for the range of acidic, neutral and basic analytes. ... Detection limits were in the range 0.2-8 ng injected for ... benzilic acid. The methodology provides a rapid screening procedure for aqueous samples and extracts and was applied to the analysis of soil samples collected from bomb craters, and to spiked water and soil samples.

Storage Conditions

Keep container tightly closed in a dry and well-ventilated place. Keep in a dry place.

Dates

Last modified: 08-15-2023

Water-induced hydrophobicity of soy protein materials containing 2,2-diphenyl-2-hydroxyethanoic acid

Rakesh Kumar, Lina Zhang
PMID: 18666794   DOI: 10.1021/bm800396x

Abstract

Biodegradable soy protein isolate (SPI), containing 2,2-diphenyl-2-hydroxyethanoic acid, films (SB) were successfully prepared with bis-(2-hydroxyethyl)sulfide as a plasticizer by compression molding at 155 degrees C and 15 MPa. By immersing the SB in distilled water for 26 h, we prepared the films (coded as SB-WM) having good water resistance. The films were characterized by Fourier transform infrared spectroscopy, scanning electron microscopy, thermogravimetric analysis, dynamic mechanical thermal analysis, and tensile testing to evaluate their structure and properties. Moreover, the surface of the SB-WM films was analyzed by X-ray photoelectron spectroscopy and contact angle measurement. SB-WM films exhibited significantly higher contact angle than SB. The results revealed that a lotus-like nanoscale structure was created in SB-WM films, with increased hydrophobicity, through the process of the solvent-induced microphase separation during the immersion in water. More stable compound diphenylhydroxymethane could form from 2,2-diphenyl-2-hydroxyethanoic acid of SB in water, leading to the hydrophobicity of the SB-WM materials. A "green" and easy method for fabricating hydrophobic materials from soy protein has been provided in this work.


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